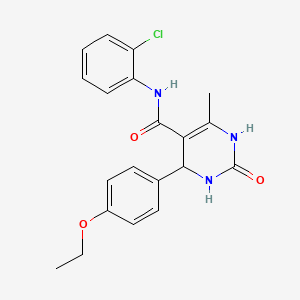

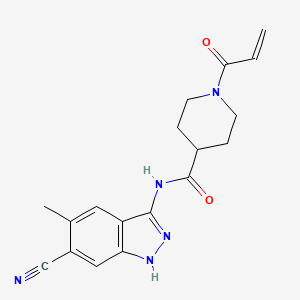

![molecular formula C20H19FN2O2 B2881832 N-[2-(7,8-二甲基-2-氧代-1H-喹啉-3-基)乙基]-2-氟苯甲酰胺 CAS No. 851407-66-4](/img/structure/B2881832.png)

N-[2-(7,8-二甲基-2-氧代-1H-喹啉-3-基)乙基]-2-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

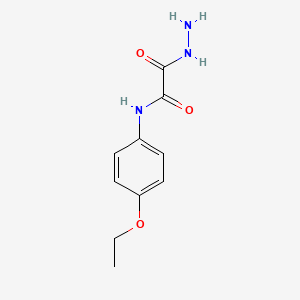

“N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide” is a complex organic compound that contains a quinoline group. Quinoline is a nitrogen-containing heterocyclic compound that is widely found in nature and is an important construction motif for the development of new drugs .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied due to their wide range of biological and pharmacological activities . Numerous synthetic routes have been developed, including various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

Quinoline is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis

Quinoline forms salts with acids and exhibits reactions similar to benzene and pyridine . It can be altered to produce a number of differently substituted quinolines .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific quinoline derivative would depend on its exact structure. Quinoline itself is a weak tertiary base .科学研究应用

Pharmacology

In the realm of pharmacology, F0611-0795 may play a pivotal role in the development of new therapeutic agents. Its unique chemical structure could be instrumental in the modulation of biological pathways, potentially leading to the discovery of novel treatments for diseases. Research into the pharmacodynamics and pharmacokinetics of F0611-0795 could yield valuable insights into drug-receptor interactions, absorption rates, and metabolic pathways .

Analytical Chemistry

F0611-0795’s potential applications in analytical chemistry include serving as a reference compound for calibration and validation of analytical methods. Its stability and distinct spectral properties could make it an ideal candidate for developing new chromatographic techniques and enhancing the accuracy of quantitative analyses .

Biotechnology

In biotechnology, F0611-0795 could be utilized in the design of biosensors or bioassays due to its specific binding properties. It may also contribute to the field of protein engineering, where it could be used to modify enzymes or receptors to alter their function or improve their stability .

Agricultural Science

F0611-0795 might find applications in agricultural science as a growth regulator or as part of a compound to protect crops from pests. Its chemical properties could be harnessed to improve crop yield and resilience, contributing to sustainable farming practices .

Environmental Science

The compound’s role in environmental science could involve the development of eco-friendly pesticides or herbicides. Additionally, F0611-0795 might be used in environmental monitoring, aiding in the detection of pollutants or as a tracer in ecological studies .

Materials Science

In materials science, F0611-0795 could be integral to the synthesis of novel materials with specific optical or electronic properties. Its molecular structure may provide the basis for creating advanced polymers or coatings with unique functionalities .

作用机制

While the specific mechanism of action for “N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide” is not known, quinoline and its derivatives are known to exhibit a broad range of biological activities . These include antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

未来方向

属性

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c1-12-7-8-14-11-15(19(24)23-18(14)13(12)2)9-10-22-20(25)16-5-3-4-6-17(16)21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQUZUIGJYOTAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

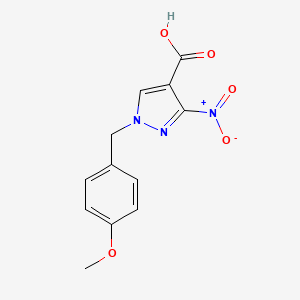

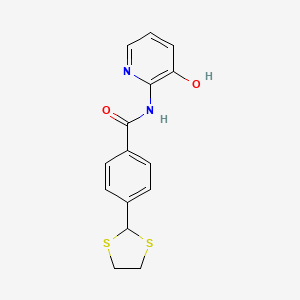

![4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol](/img/structure/B2881755.png)

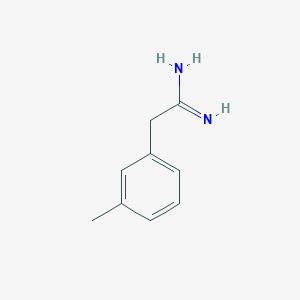

![3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2881764.png)

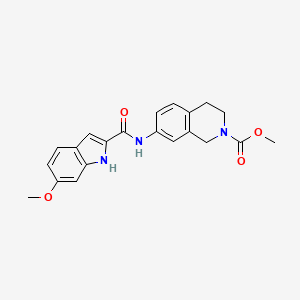

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2881765.png)